2-[(E)-(3-Phenylprop-2-en-1-ylidene)amino]ethan-1-ol
Description
2-[(E)-(3-Phenylprop-2-en-1-ylidene)amino]ethan-1-ol is an organic compound characterized by the presence of a phenyl group, an ethylene bridge, and an aminoethanol moiety
Properties
CAS No. |
61660-21-7 |
|---|---|
Molecular Formula |
C11H13NO |
Molecular Weight |
175.23 g/mol |
IUPAC Name |
2-(cinnamylideneamino)ethanol |
InChI |
InChI=1S/C11H13NO/c13-10-9-12-8-4-7-11-5-2-1-3-6-11/h1-8,13H,9-10H2 |
InChI Key |
OOWRHMQDXAKESH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=NCCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-(3-Phenylprop-2-en-1-ylidene)amino]ethan-1-ol typically involves the condensation of 3-phenylprop-2-en-1-al with aminoethanol under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the imine linkage. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving overall efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-(3-Phenylprop-2-en-1-ylidene)amino]ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzaldehyde derivatives, while reduction can produce primary or secondary amines.
Scientific Research Applications
2-[(E)-(3-Phenylprop-2-en-1-ylidene)amino]ethan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the production of polymers and other materials with specialized properties.
Mechanism of Action
The mechanism by which 2-[(E)-(3-Phenylprop-2-en-1-ylidene)amino]ethan-1-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to form hydrogen bonds and other interactions with active sites, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-Phenylethanol: Similar in structure but lacks the imine group.
3-Phenylprop-2-en-1-ol: Contains a similar phenyl and ethylene bridge but differs in functional groups.
Aminoethanol: Shares the aminoethanol moiety but lacks the phenyl and ethylene components.
Uniqueness
2-[(E)-(3-Phenylprop-2-en-1-ylidene)amino]ethan-1-ol is unique due to its combination of a phenyl group, an ethylene bridge, and an aminoethanol moiety
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
